AZD8835 is a potent and selective inhibitor of the catalytic subunits PI3Kα and PI3Kδ of the class I phosphatidylinositol 3-kinases (PI3Ks) [, ]. It exhibits high selectivity for PI3Kα and PI3Kδ over other PI3K isoforms (PI3Kβ and PI3Kγ) and other kinases []. AZD8835 has emerged as a promising anticancer agent in preclinical studies, particularly for cancers driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [, ].
While the provided abstracts don't detail the specific synthesis process of AZD8835, one paper mentions its discovery through the optimization of a series of 2-amino pyridines/pyrazines []. A more in-depth analysis of the publication "Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers" [] would be required to extract details regarding the synthesis process and parameters.
The molecular structure of AZD8835 is described by its IUPAC name: 1-(4-(5-(5-amino-6-(5-(tert-butyl)-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one []. This complex structure contains multiple heterocycles, including a pyrazine, oxadiazole, triazole, and piperidine ring. The specific arrangement and connections of these rings contribute to the molecule's unique binding affinity and selectivity for PI3Kα and PI3Kδ.
AZD8835 functions as a potent and selective inhibitor of PI3Kα and PI3Kδ []. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets like AKT [, , ]. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and metabolism [, , ]. By inhibiting this pathway, AZD8835 induces apoptosis, reduces proliferation, and enhances sensitivity to other therapies [, , , , ].
AZD8835 possesses favorable physical and chemical properties that allow for oral administration []. It demonstrates high metabolic stability and suitable pharmacokinetic properties []. Further analysis is required to obtain detailed data on specific properties such as solubility, logP, and other relevant physicochemical parameters.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9